Resistivity: ATO vs. FTO & ITO
A direct comparative study of spray-pyrolyzed thin films demonstrated significant differences in electrical resistivity among antimony-doped tin oxide (ATO), fluorine-doped tin oxide (FTO), and indium tin oxide (ITO). ATO exhibited a resistivity of ρ = 1 × 10⁻³ Ω·cm, while FTO showed a higher resistivity of ρ = 5 × 10⁻³ Ω·cm for films >350 nm thick [1]. This indicates ATO is approximately 5 times more conductive than FTO under these specific deposition conditions, though still less conductive than ITO. In a separate study, optimized ATO films achieved a low resistivity of 7.7 × 10⁻⁴ Ω·cm, which is over twice as conductive as an optimized FTO film's 1.67 × 10⁻³ Ω·cm [2].
| Evidence Dimension | Electrical Resistivity |
|---|---|
| Target Compound Data | ρ = 1 × 10⁻³ Ω·cm (ATO) |
| Comparator Or Baseline | ρ = 5 × 10⁻³ Ω·cm (FTO) |
| Quantified Difference | ATO has ~5x lower resistivity (higher conductivity) than FTO |
| Conditions | Spray pyrolysis, film thickness >350 nm |
Why This Matters
This data allows for selection of ATO over FTO when lower resistivity is required for the same film thickness and processing method.
- [1] B. Orel, et al., 'Comparison of spray pyrolyzed FTO, ATO and ITO coatings for flat and bent glass substrates', J. Electrochem. Soc., vol. 153, no. 7, pp. C457-C464, 2006. View Source
- [2] A. A. Yadav, et al., 'EFFECT OF ANTIMONY AND FLUORINE DOPING ON ELECTRICAL, OPTICAL AND STRUCTURAL PROPERTIES OF TIN OXIDE FILMS PREPARED BY SPRAY PYROLYSIS METHOD', Surf. Rev. Lett., vol. 19, no. 2, 1250012, 2012. View Source
